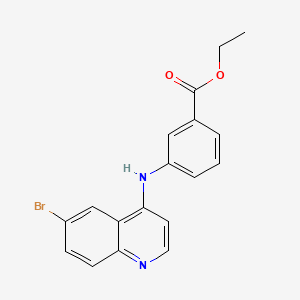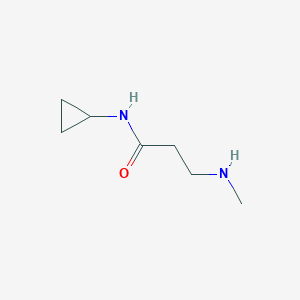![molecular formula C11H7ClFNO4S2 B12122684 5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)
5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids It features a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group attached to a 2-chloro-4-fluorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as thiophene-3-carboxylic acid, the compound is functionalized to introduce the sulfamoyl group.
Introduction of the Sulfamoyl Group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent under appropriate conditions, often using a base such as triethylamine.
Attachment of the 2-Chloro-4-fluorophenyl Group: The final step involves the coupling of the sulfamoyl thiophene with 2-chloro-4-fluoroaniline, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced, particularly at the sulfamoyl group, to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of sulfamoyl groups with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medically, derivatives of this compound might exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research into its potential therapeutic applications is ongoing.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mecanismo De Acción
The mechanism of action of 5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group can form hydrogen bonds with biological targets, while the aromatic ring can engage in π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Similar structure but lacks the sulfamoyl group.
5-[(2-Chloro-4-fluorophenyl)sulfamoyl]benzoic acid: Similar functional groups but with a benzoic acid core instead of thiophene.
Uniqueness
5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is unique due to the combination of the thiophene ring and the sulfamoyl group attached to a 2-chloro-4-fluorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H7ClFNO4S2 |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
5-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO4S2/c12-8-4-7(13)1-2-9(8)14-20(17,18)10-3-6(5-19-10)11(15)16/h1-5,14H,(H,15,16) |
Clave InChI |
FSOYFTWIXOFINS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)

![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)


![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)

